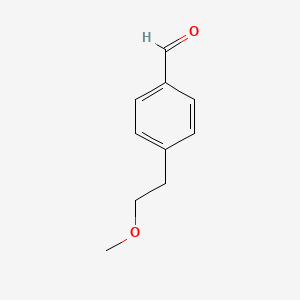

4-(2-Methoxyethyl)benzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

4-(2-methoxyethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRAHHXUPWIPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Methoxyethyl Benzaldehyde and Analogous Structures

Convergent and Divergent Synthesis Strategies

In contrast, divergent synthesis begins with a common core structure that is successively modified to produce a library of related compounds. nih.gov This approach is particularly valuable in medicinal chemistry and materials science for the rapid generation of analogs for structure-activity relationship studies. A divergent synthesis of 4-(2-Methoxyethyl)benzaldehyde analogs could start from a common benzaldehyde (B42025) intermediate, which is then subjected to various modifications of the side chain.

Regioselective Functionalization of Aromatic Precursors

A critical step in the synthesis of this compound is the regioselective introduction of the formyl group onto the aromatic ring. The position of the formyl group is crucial for the final structure and properties of the molecule. Several methods have been developed to achieve high regioselectivity in the formylation of aromatic precursors.

Metal-Mediated Halogen-Exchange and Formylation Protocols

Metal-mediated halogen-exchange reactions provide a powerful tool for the regioselective functionalization of aryl halides. This process typically involves the reaction of an aryl halide with an organometallic reagent, such as an organolithium or Grignard reagent, to generate a new organometallic species. This intermediate can then be reacted with a formylating agent to introduce the aldehyde functionality.

The choice of metal and reaction conditions is critical for the success of this method. For instance, lithium-halogen exchange is often carried out at low temperatures to prevent side reactions. The resulting aryllithium species is a potent nucleophile that readily reacts with electrophiles like N,N-dimethylformamide (DMF) to yield the corresponding benzaldehyde after aqueous workup.

| Aryl Halide Precursor | Organometallic Reagent | Formylating Agent | Product | Reference |

| 4-Bromo-1-(2-methoxyethyl)benzene | n-Butyllithium | N,N-dimethylformamide | This compound | nih.govnih.govrug.nlresearchgate.net |

| 4-Iodo-1-(2-methoxyethyl)benzene | Isopropylmagnesium chloride | N-Formylmorpholine | This compound | nih.govnih.govrug.nlresearchgate.net |

Vilsmeier Reaction in Benzaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgcambridge.orgorganic-chemistry.orgchemistrysteps.comijpcbs.com The reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). wikipedia.orgcambridge.orgorganic-chemistry.orgchemistrysteps.comijpcbs.com This electrophilic species then attacks the aromatic ring to introduce the formyl group.

For the synthesis of this compound, the starting material would be (2-methoxyethyl)benzene. The 2-methoxyethyl group is an ortho-, para-directing group, and due to steric hindrance, the formylation is expected to occur predominantly at the para position. The reaction is generally carried out under mild conditions and is tolerant of a variety of functional groups.

| Aromatic Precursor | Vilsmeier Reagent | Solvent | Product | Reference |

| (2-Methoxyethyl)benzene | DMF/POCl₃ | Dichloromethane | This compound | wikipedia.orgcambridge.orgorganic-chemistry.orgchemistrysteps.comijpcbs.com |

| 1-Methoxy-2-phenoxyethane | DMF/POCl₃ | 1,2-Dichloroethane | Analogous benzaldehyde | wikipedia.orgcambridge.orgorganic-chemistry.orgchemistrysteps.comijpcbs.com |

Construction of the 2-Methoxyethyl Substituent

Etherification and Alkylation Approaches

The Williamson ether synthesis is a classic and versatile method for the formation of ethers. masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.org In the context of this compound synthesis, this could involve the reaction of a p-hydroxyphenylethanol derivative with a methylating agent or the reaction of 4-hydroxybenzaldehyde (B117250) with a 2-methoxyethyl halide. The reaction typically proceeds via an Sₙ2 mechanism and is most efficient with primary alkyl halides. masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.org

A plausible route involves the alkylation of 4-hydroxyphenethyl alcohol with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The resulting 4-(2-methoxyethyl)phenol (B22458) can then be formylated to yield the target compound.

| Alcohol/Phenol (B47542) | Alkylating Agent | Base | Product | Reference |

| 4-Hydroxyphenethyl alcohol | Dimethyl sulfate | Sodium hydride | 4-(2-Methoxyethyl)phenol | masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.org |

| 4-Hydroxybenzaldehyde | 2-Bromoethyl methyl ether | Potassium carbonate | 4-(2-Methoxyethoxy)benzaldehyde | orgchemres.org |

Reductive Transformations of Keto-Precursors

Modern synthetic methods offer reductive pathways to ethers starting from keto-precursors. One such approach is the reductive coupling of ketones with alcohols. acs.orgnih.govrsc.orgorganic-chemistry.orgkorea.ac.kr For the synthesis of the 2-methoxyethyl side chain, a potential precursor would be a 4-hydroxyphenacyl methyl ether. Catalytic reduction of the keto group in the presence of a hydrogen source would yield the corresponding secondary alcohol, which can then be further reduced to the desired methylene (B1212753) group.

A patent describes a method for producing 4-(2'-methoxyethyl)phenol through the reduction of alpha-methoxy-4-hydroxyacetophenone. google.com This intermediate is prepared by the bromination of 4-hydroxyacetophenone followed by a methoxide-bromide exchange. google.com The single-step reduction of the keto group and the benzylic C-O bond is achieved using a hydrogenation catalyst. google.com

| Keto-Precursor | Reducing Agent/Catalyst | Product | Reference |

| 4-Hydroxyacetophenone | 1. Bromine2. Sodium methoxide3. H₂/Pd-C | 4-(2-Methoxyethyl)phenol | google.com |

| 4-Acetylphenyl methyl carbonate | 1. Reduction (e.g., NaBH₄)2. Methylation3. Formylation | This compound | organic-chemistry.orgsemanticscholar.orgnih.gov |

Catalytic Synthesis of Benzaldehyde Derivatives

Catalysis offers a powerful tool for the synthesis of benzaldehyde derivatives, providing pathways that are often more efficient and selective than stoichiometric methods. Organocatalysis, transition metal catalysis, and biocatalysis each present unique advantages in the formation of these important molecules.

Organocatalysis in Aldehyde Formation (e.g., Piperidine-catalyzed Knoevenagel condensation)

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, often utilized in the synthesis of α,β-unsaturated aldehydes and their derivatives. mit.edu Organocatalysts, such as secondary amines like piperidine (B6355638), are frequently employed to facilitate this transformation. benthamdirect.com

The mechanism of the piperidine-catalyzed Knoevenagel condensation involves the formation of an iminium ion from the reaction of the aldehyde with piperidine. This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to nucleophilic attack by the active methylene compound. acsgcipr.orgmdpi.com Theoretical calculations have suggested that the formation of the iminium ion is the rate-determining step in the reaction. mdpi.com The reaction proceeds through a carbinolamine intermediate, and the catalytic effect of piperidine is believed to facilitate the elimination step rather than activating the benzaldehyde electrophile. acsgcipr.orgmdpi.com

A typical Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a catalytic amount of a base. researchgate.net In the context of synthesizing benzaldehyde derivatives, this reaction can be a key step in a multi-step synthesis. For instance, a suitably substituted benzaldehyde could be reacted with an active methylene compound to introduce further functionalization.

| Catalyst | Reactants | Product Type | Key Mechanistic Feature |

| Piperidine | Benzaldehyde, Acetylacetone | α,β-unsaturated dicarbonyl | Formation of an iminium ion intermediate acsgcipr.orgmdpi.com |

| Piperidine | Aromatic Aldehydes, Malonic Acid | Cinnamic Acid Derivatives | Followed by decarboxylation (Doebner modification) benthamdirect.com |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic compounds, including benzaldehydes. Reactions like the Suzuki-Miyaura and Heck couplings provide powerful methods for the formation of carbon-carbon bonds, allowing for the introduction of various substituents onto the benzaldehyde scaffold.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the synthesis of biaryl compounds and can be applied to the synthesis of substituted benzaldehydes. For example, a bromo-substituted benzaldehyde can be coupled with an appropriate boronic acid to introduce a new substituent. researchgate.net Various palladium catalysts, including those with phosphine (B1218219) ligands, have been developed to enhance the efficiency and scope of this reaction. libretexts.org

The Heck reaction is another palladium-catalyzed C-C coupling reaction that joins an unsaturated halide with an alkene. wikipedia.org This reaction is a valuable tool for the synthesis of substituted alkenes and can be used to introduce alkenyl groups into benzaldehyde derivatives. organic-chemistry.org The reaction mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

| Coupling Reaction | Catalyst | Reactants | Product Type |

| Suzuki-Miyaura | Palladium complexes | Aryl halide/triflate, Organoboron compound | Biaryl or substituted aryl compounds libretexts.org |

| Heck | Palladium complexes | Unsaturated halide, Alkene | Substituted alkenes wikipedia.org |

A one-pot, two-step procedure for the synthesis of functionalized benzaldehydes has been developed, which employs a stable aluminum hemiaminal as a latent aldehyde. This intermediate is suitable for subsequent palladium-catalyzed cross-coupling with organometallic reagents, leading to a variety of substituted benzaldehydes. acs.orgresearchgate.net

Biocatalytic Transformations for Selective Aldehyde Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of aldehydes. Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity, which is difficult to achieve with traditional chemical methods. The enzymatic oxidation of primary alcohols to aldehydes is a prominent biocatalytic approach. mdpi.com

Alcohol dehydrogenases (ADHs) and alcohol oxidases (AOx) are the primary enzymes used for this transformation. acsgcipr.org ADHs are NAD(P)+-dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.net Alcohol oxidases, on the other hand, utilize molecular oxygen as the oxidant, producing hydrogen peroxide as a byproduct. mdpi.com The choice of enzyme can be critical for achieving high selectivity for the aldehyde product and avoiding overoxidation to the corresponding carboxylic acid. mdpi.com

Recent research has focused on developing bienzymatic cascades for the synthesis of aromatic aldehydes. For example, a system combining an aryl alcohol oxidase (PeAAOx) and an unspecific peroxygenase (AaeUPO) has been shown to efficiently convert aromatic primary alcohols to aldehydes. In this system, the hydrogen peroxide produced by the oxidase is utilized by the peroxygenase, creating a synergistic effect. mdpi.com

Another biocatalytic approach involves the reduction of carboxylic acids to aldehydes, catalyzed by carboxylic acid reductases (CARs) . nih.gov This method provides a direct route to aldehydes from readily available carboxylic acids.

| Enzyme Class | Reaction Type | Co-factor/Co-substrate | Key Advantage |

| Alcohol Dehydrogenase (ADH) | Oxidation of primary alcohols | NAD(P)+ | High selectivity mdpi.com |

| Alcohol Oxidase (AOx) | Oxidation of primary alcohols | O2 | Uses molecular oxygen as oxidant mdpi.com |

| Carboxylic Acid Reductase (CAR) | Reduction of carboxylic acids | ATP, NADPH | Direct conversion of acids to aldehydes nih.gov |

Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of benzaldehyde derivatives, this translates to the use of greener solvents, alternative energy sources, and catalysts that minimize waste and environmental impact.

Green Solvents and Reaction Media (e.g., Micellar media)

The use of environmentally benign solvents is a key aspect of green chemistry. Water is an ideal green solvent due to its non-toxic nature. researchgate.net However, many organic reactions, including the synthesis of benzaldehydes, are limited by the poor solubility of the reactants in water. Micellar media, formed by the self-assembly of surfactants in water, can overcome this limitation. researchgate.net

Micelles act as nanoreactors, providing a hydrophobic core where organic reactions can take place, while the bulk solvent remains aqueous. nih.gov This approach has been successfully applied to various organic transformations, including transition metal-catalyzed reactions. mdpi.com The use of micellar media can lead to enhanced reaction rates and selectivities. researchgate.net The choice of surfactant is crucial and can be tailored to the specific reaction. mdpi.com

Ultrasound-Assisted Synthesis of Substituted Benzaldehydes

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional heating methods. The chemical effects of ultrasound arise from acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. lakeland.edu This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. researchgate.net

Ultrasound-assisted synthesis has been successfully applied to various reactions for the preparation of benzaldehyde derivatives and related compounds. For instance, the condensation of substituted aromatic benzaldehydes with other reagents has been shown to proceed in good to excellent yields and shorter reaction times under ultrasonic irradiation compared to conventional heating. asm.org The use of ultrasound can also reduce the need for catalysts in some reactions. frontiersin.org This technique is considered an environmentally friendly approach as it can lead to reduced energy consumption and waste generation. lakeland.edu

| Green Approach | Principle | Application Example | Benefit |

| Micellar Media | Use of water as a bulk solvent with surfactants to create nanoreactors researchgate.net | Transition metal-catalyzed coupling reactions mdpi.com | Enhanced reaction rates, use of a green solvent researchgate.net |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to accelerate reactions via acoustic cavitation lakeland.edu | Condensation reactions for benzaldehyde derivatives asm.org | Shorter reaction times, higher yields, reduced energy consumption lakeland.eduasm.org |

Heterogeneous Catalysis and Solid-Phase Reactions

The advancement of synthetic methodologies towards greener and more efficient chemical processes has propelled the development of heterogeneous catalysis and solid-phase reactions. These techniques offer significant advantages over traditional homogeneous methods, including simplified purification of products, potential for catalyst recycling, and amenability to automation and high-throughput synthesis. sopachem.comnih.gov For the synthesis of this compound and its analogs, these approaches provide robust and scalable alternatives to conventional solution-phase chemistry.

Heterogeneous Catalysis for Benzaldehyde Synthesis

Heterogeneous catalysis is pivotal in the selective oxidation of substituted toluenes to their corresponding benzaldehydes. researchgate.net This approach is particularly relevant for producing aromatic aldehydes from readily available hydrocarbon precursors. The core principle involves activating the C(sp³)-H bonds of the methyl group on the toluene (B28343) ring under controlled conditions to prevent over-oxidation to benzoic acid or complete combustion to CO₂ and H₂O. nih.govresearchgate.net The efficacy of these systems hinges on the catalyst's composition, the nature of the support material, and the specific reaction conditions employed. nih.gov

Key research findings have highlighted several classes of effective heterogeneous catalysts:

Supported Noble Metal Catalysts: Platinum (Pt) nanoparticles supported on hierarchical zeolites have demonstrated high efficiency. For instance, Pt supported on a modified Y zeolite (Pt/Y-6h) showed exceptional activity in toluene oxidation, achieving a 90% conversion rate at a relatively low temperature of 149 °C. mdpi.com The high dispersion of Pt particles and the presence of abundant accessible acidic sites on the hierarchical support are crucial for this enhanced performance. mdpi.com The optimal size for Pt particles for this type of oxidation is reported to be around 1.9 nm, which maximizes the proportion of active Pt⁰ species. mdpi.com

Supported Metal Oxide Catalysts: Manganese oxides supported on natural clay minerals like Fe-rich palygorskite have emerged as a cost-effective and active catalytic system. A catalyst with 15% manganese loading on palygorskite (15%Mn–Pal) achieved 90% toluene conversion at 227 °C. mdpi.com Its high catalytic activity is attributed to a large surface area and an abundance of surface oxygen vacancies, which facilitate the oxidation process. mdpi.com Similarly, cobalt oxide encapsulated within HZSM-5 zeolite (Co₃O₄@HZSM-5) has been used for the selective oxidation of styrene (B11656) to benzaldehyde with hydrogen peroxide, achieving a 97% conversion and 82% selectivity. mdpi.com

The reaction mechanism on these catalysts generally involves the adsorption of the toluene derivative onto the active sites, followed by the activation of the benzylic C-H bond. mdpi.com Intermediates such as benzyl (B1604629) alcohol and benzoate (B1203000) have been identified, which are then converted to the final aldehyde product. mdpi.com

The following table summarizes the performance of various heterogeneous catalysts in the oxidation of toluene and analogous structures to benzaldehyde.

| Catalyst System | Support | Oxidant | Temperature (°C) | Conversion (%) | Benzaldehyde Selectivity (%) | Reference(s) |

| Pt | Hierarchical Y Zeolite | Air | 149 (T₉₀) | 90 | >99 (to CO₂) | mdpi.com |

| MnOₓ | Fe-rich Palygorskite | Air | 227 (T₉₀) | 90 | Not specified | mdpi.com |

| Co₃O₄ | HZSM-5 Zeolite | H₂O₂ | 80 | 97 | 82 | mdpi.com |

Note: T₉₀ refers to the temperature at which 90% conversion is achieved. Selectivity for the Pt/Zeolite system is for complete oxidation, but the system is relevant for C-H activation.

Solid-Phase Reactions in Aldehyde Synthesis

Solid-phase organic synthesis (SPOS) provides a powerful platform for the multi-step preparation of complex molecules like substituted benzaldehydes, where intermediates are covalently bound to an insoluble polymer support. sopachem.com This methodology simplifies the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin-bound compound. sopachem.compeptide.com

A plausible solid-phase route to synthesize this compound could involve the following steps:

Immobilization: A precursor molecule, such as 4-hydroxybenzaldehyde, is attached to a solid support like a Wang or Merrifield resin through a linker.

On-Resin Modification: The immobilized precursor undergoes chemical transformations. For example, the phenolic hydroxyl group could be alkylated using 2-bromoanisole (B166433) or a similar reagent.

Cleavage: The final aldehyde product is cleaved from the resin, typically under acidic conditions using trifluoroacetic acid (TFA), to yield the desired pure compound in solution. nih.gov

The versatility of SPOS is enhanced by the use of polymer-supported reagents, which act as immobilized reactants or catalysts. durham.ac.uk These reagents perform the same transformations as their solution-phase counterparts but can be easily removed by filtration. sopachem.com This approach avoids cumbersome workup procedures and minimizes contamination of the product with reagent-derived byproducts. scispace.com

Several types of polymer-supported reagents are particularly useful for syntheses involving aldehydes:

Oxidizing Agents: Polymer-supported perruthenate (PSP) and polymer-supported bis(acetoxy)iodobenzene are effective for the mild oxidation of primary alcohols to aldehydes. durham.ac.uk These reagents are easily prepared and facilitate clean reactions with straightforward purification. durham.ac.uk

Reducing Agents: Borohydride (B1222165) exchange resin (BER) can selectively reduce aldehydes and ketones. By choosing the appropriate supported borohydride reagent, it is possible to reduce an aldehyde in the presence of a ketone, offering excellent chemoselectivity. scispace.com

Wittig-type Reagents: Polymer-supported triphenylphosphine (B44618) (poly-TPP) can be used to convert aldehydes into olefins via the Wittig reaction. The resulting triphenylphosphine oxide byproduct remains attached to the polymer backbone, simplifying product isolation. scispace.com

The table below details some common solid-supported reagents applicable to the synthesis and modification of aromatic aldehydes.

| Supported Reagent | Function | Polymer Support Example | Reference(s) |

| Polymer-Supported Perruthenate (PSP) | Oxidation of alcohol to aldehyde | Amberlyst resin | durham.ac.uk |

| Polymer-Supported Bis(acetoxy)iodobenzene | Oxidation of benzylic alcohols | Polystyrene | durham.ac.uk |

| Borohydride Exchange Resin (BER) | Reduction of aldehydes/ketones | Ion-exchange resin | scispace.com |

| Polymer-Supported Triphenylphosphine (poly-TPP) | Wittig reaction, Halogenation | Polystyrene | scispace.com |

| Polymer-Supported Carbodiimide (PS-Carbodiimide) | Amide synthesis from carboxylic acids | Polystyrene | sopachem.com |

These advanced methodologies in heterogeneous catalysis and solid-phase synthesis offer powerful, efficient, and environmentally conscious pathways for producing this compound and a wide array of analogous structures, meeting the modern demands of organic chemistry.

Reactivity Profiles and Chemical Transformations of 4 2 Methoxyethyl Benzaldehyde

Carbonyl Condensation and Nucleophilic Addition Reactions

The aldehyde functionality of 4-(2-methoxyethyl)benzaldehyde serves as a key reactive site for condensation and addition reactions. The electron-donating nature of the para-substituted methoxyethyl group can modulate the reactivity of the carbonyl group, influencing reaction rates and, in some cases, the stereochemical outcome of these transformations.

Knoevenagel Condensation for Carbon-Carbon Bond Formation

The Knoevenagel condensation is a versatile and widely employed method for the formation of carbon-carbon double bonds. sigmaaldrich.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, typically an amine like piperidine (B6355638). researchgate.net

General Reaction Scheme for the Synthesis of 2-Methoxyethyl Phenylcyanoacrylates:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Substituted Benzaldehyde (B42025) | 2-Methoxyethyl Cyanoacetate | Piperidine | 2-Methoxyethyl Phenylcyanoacrylate |

This table illustrates the general reactants and catalyst used in the Knoevenagel condensation to form 2-methoxyethyl phenylcyanoacrylates.

The resulting trisubstituted ethylenes, such as 2-methoxyethyl phenylcyanoacrylates, are valuable monomers for copolymerization with other vinyl monomers like styrene (B11656), initiated by radical initiators such as 1,1'-azobis(cyclohexanecarbonitrile) (ABCN). researchgate.net

The kinetics of the Knoevenagel condensation are influenced by several factors, including the nature of the aldehyde, the active methylene compound, the catalyst, and the solvent. For the condensation of various benzaldehydes with ethyl cyanoacetate, both electron-donating and electron-withdrawing substituents on the aromatic ring affect the reaction rate and yield. Generally, electron-withdrawing groups on the benzaldehyde lead to higher yields. scielo.org.mx The reaction is often stereoselective, predominantly forming the more thermodynamically stable E-isomer. organic-chemistry.org

While specific kinetic data for the reaction of this compound is not available in the reviewed literature, studies on similar 4-alkoxybenzaldehydes provide insight. The 4-methoxy group is an electron-donating group, which would be expected to influence the electrophilicity of the carbonyl carbon and thus the reaction rate. The stereochemical outcome is generally controlled to favor the formation of the E-isomer of the resulting α,β-unsaturated product. organic-chemistry.org

Aldol (B89426) and Henry Reactions

The aldehyde functionality of this compound also allows it to participate in classic carbon-carbon bond-forming reactions like the Aldol and Henry reactions, which involve the addition of enolates or nitroalkanes, respectively.

Metal-mediated aldol reactions offer a powerful method for controlling the stereochemical outcome of the reaction. While specific examples involving this compound are not detailed in the available literature, the general principles of metal-mediated domino aldol reactions with substituted benzaldehydes are well-established. These reactions often utilize metal halides to facilitate a highly diastereoselective one-pot transformation of ketones and aldehydes into more complex structures.

In a related context, the aldol condensation of 4-methoxybenzaldehyde (p-anisaldehyde) with acetone under basic conditions is a well-documented process. magritek.com This reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. magritek.com This suggests that this compound would undergo similar transformations.

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgscirp.org This reaction produces β-nitro alcohols, which are versatile synthetic intermediates that can be further transformed into nitroalkenes, amino alcohols, or α-nitro ketones. wikipedia.org

Although no specific studies on the Henry reaction of this compound were found, the reaction is broadly applicable to a wide range of substituted benzaldehydes. The reaction is typically catalyzed by a base and can be influenced by the choice of catalyst and reaction conditions to control the stereoselectivity. wikipedia.orgorganic-chemistry.org For instance, the Henry reaction between benzaldehyde and nitromethane has been extensively studied with various catalysts to achieve high yields and enantioselectivities. scirp.org Given the structural similarity, it is expected that this compound would react with nitroalkanes under similar conditions to yield the corresponding β-nitro alcohol.

Schiff Base and Imine Formation from the Aldehyde Functionality

The aldehyde functional group is a key reactive site in this compound, readily undergoing condensation reactions with primary amines to form Schiff bases, also known as imines. This transformation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (C=N). The reaction is typically catalyzed by acid or base and is often reversible.

The general reaction for the formation of a Schiff base from this compound is as follows:

Figure 1: General synthesis of a Schiff base from this compound and a primary amine.

This reaction is fundamental in organic synthesis and is a common pathway for creating diverse molecular structures. For instance, the condensation of aldehydes with diamines in a 2:1 stoichiometric ratio can produce diimine compounds. derpharmachemica.com While specific studies on this compound are not extensively detailed in the provided literature, its reactivity is analogous to other benzaldehyde derivatives. derpharmachemica.commocedes.orgresearchgate.net Research on structurally similar compounds, such as those with methoxyethyl tails, has shown the successful synthesis of Schiff bases for applications like liquid crystals. researchgate.net The stability and formation of these imines are influenced by the electronic nature of both the aldehyde and the amine.

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Primary Amine (R-NH₂) | Schiff Base / Imine | Formation of C=N double bond |

| This compound | Ethylenediamine | Diimine | Condensation at both amine groups |

| Aldehyde | 2-Aminobenzamide | Imine Intermediate | Precursor to quinazolinone synthesis mdpi.com |

Reactions of the Aromatic Ring and Side Chain

Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution is dictated by the directing effects of the two substituents already present: the aldehyde group (-CHO) and the 2-methoxyethyl group (-CH₂CH₂OCH₃).

Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both resonance and inductive effects.

2-Methoxyethyl Group (-CH₂CH₂OCH₃): This alkyl-type group is weakly activating and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org

In cases of competing directing effects, the more strongly activating group typically governs the regioselectivity. Therefore, the 2-methoxyethyl group directs incoming electrophiles to the positions ortho to it (and meta to the aldehyde group).

Figure 2: Expected regioselectivity for electrophilic aromatic substitution on this compound. The arrows indicate the positions activated by the 2-methoxyethyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.comdalalinstitute.com

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Methoxyethyl)-3-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(2-methoxyethyl)benzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-(2-methoxyethyl)benzaldehyde |

Functional Group Interconversions of the 2-Methoxyethyl Moiety

The 2-methoxyethyl side chain possesses a benzylic carbon—the carbon atom directly attached to the aromatic ring—which is a site of specific reactivity.

Side-Chain Oxidation: The benzylic carbon of the 2-methoxyethyl group is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orglibretexts.org For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom. libretexts.orgyoutube.com In this case, the benzylic carbon has two hydrogens. The oxidation typically cleaves the rest of the alkyl chain, converting the benzylic position into a carboxylic acid. libretexts.orgyoutube.com This reaction would transform the activating 2-methoxyethyl group into the deactivating, meta-directing carboxylic acid group.

Figure 3: Oxidation of the benzylic carbon of this compound to form 4-formylbenzoic acid.

Benzylic Bromination: Another key reaction is benzylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.com This free-radical chain reaction selectively substitutes a hydrogen atom at the benzylic position with a bromine atom. libretexts.org The resulting benzylic bromide is a valuable intermediate, as the bromine atom is a good leaving group, enabling subsequent nucleophilic substitution or elimination reactions. youtube.com

| Reaction Type | Reagents | Product |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | 4-Formylbenzoic acid |

| Benzylic Bromination | NBS, light/heat | 4-(1-Bromo-2-methoxyethyl)benzaldehyde |

Cycloaddition and Annulation Reactions

Synthesis of Heterocyclic Frameworks (e.g., Imidazolines, Quinazolinones)

The aldehyde functionality of this compound serves as a crucial starting point for constructing various heterocyclic rings through cycloaddition and annulation reactions.

Imidazoline Synthesis: 2-Imidazolines can be synthesized efficiently through the reaction of an aldehyde with a 1,2-diamine, such as ethylenediamine. organic-chemistry.orgresearchgate.net The reaction typically proceeds in one pot, often involving an oxidant to facilitate the final ring closure and formation of the imidazoline ring. organic-chemistry.org Various reagents, including iodine, tert-butyl hypochlorite, or hydrogen peroxide with sodium iodide, have been employed as the oxidant for this transformation. organic-chemistry.org

Figure 4: Synthesis of an imidazoline derivative from this compound.

Quinazolinone Synthesis: 4(3H)-Quinazolinones, a class of heterocycles with significant pharmacological relevance, can be prepared by the condensation of an aldehyde with 2-aminobenzamide. researchgate.netsemanticscholar.org The reaction mechanism is believed to initiate with the formation of an imine intermediate from the aldehyde and the primary amine of 2-aminobenzamide. mdpi.com This is followed by an intramolecular cyclization and a subsequent oxidation or dehydrogenation step to yield the stable aromatic quinazolinone ring system. mdpi.comresearchgate.net Various catalytic and oxidative systems have been developed to promote this reaction, including iodine, p-toluenesulfonic acid with an oxidant, or metal-free conditions at elevated temperatures. mdpi.comresearchgate.net

| Heterocycle | Key Reactants | General Conditions |

| Imidazoline | This compound, Ethylenediamine | Presence of an oxidant (e.g., I₂, NBS) organic-chemistry.orgresearchgate.net |

| Quinazolinone | This compound, 2-Aminobenzamide | Acid catalysis followed by oxidation mdpi.comresearchgate.net |

Exploration of 4 2 Methoxyethyl Benzaldehyde in Advanced Materials Science

Monomer Design for Polymer Synthesis

The aldehyde functional group of 4-(2-methoxyethyl)benzaldehyde provides a versatile handle for its incorporation into polymeric structures. Its reactivity allows it to be a key component in the synthesis of functional polymers with tailored properties.

Radical Copolymerization Studies with Styrene (B11656) and Other Monomers

While direct studies on the radical copolymerization of this compound are not extensively documented, valuable insights can be drawn from research on structurally similar compounds. For instance, studies on the copolymerization of styrene with various ring-substituted 2-methoxyethyl phenylcyanoacrylates—derivatives of benzaldehyde (B42025)—have demonstrated their successful incorporation into polystyrene chains. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net These studies, which utilize radical initiation, indicate that the presence of a substituted phenyl ring does not inhibit the polymerization process.

In a typical radical copolymerization with styrene, the reactivity ratios of the comonomers dictate the composition and structure of the resulting copolymer. Research on related functional monomers suggests that benzaldehyde derivatives can be integrated into polymer backbones, potentially leading to materials with modified thermal and mechanical properties. researchgate.net The methoxyethyl group in this compound is expected to impart increased flexibility and alter the solubility characteristics of the resulting copolymers.

Table 1: Representative Monomers in Radical Copolymerization Studies with Styrene

| Monomer | Initiator | Polymerization Conditions | Reference |

|---|---|---|---|

| Ring-substituted 2-methoxyethyl phenylcyanoacrylates | ABCN | 70°C in toluene (B28343) | researchgate.netchemrxiv.orgchemrxiv.org |

| Halogen ring-trisubstituted 2-methoxyethyl phenylcyanoacrylates | ABCN | 70°C in solution | researchgate.net |

Development of Functional Polymeric Materials Incorporating Benzaldehyde Derivatives

The incorporation of benzaldehyde derivatives into polymers is a strategic approach to creating functional materials. The aldehyde group can serve as a reactive site for post-polymerization modifications, allowing for the attachment of various functional molecules or the formation of cross-linked networks. researchgate.netresearchgate.net For example, research has shown that copolymers of phthalaldehyde and electron-deficient benzaldehydes can be synthesized, leading to functional and degradable polymer networks. researchgate.net

Polymers containing the this compound unit could exhibit interesting properties. The methoxyethyl side chain could act as a plasticizer, lowering the glass transition temperature of the polymer. Furthermore, the aldehyde functionality could be utilized to create materials with applications in sensors, responsive gels, or as a scaffold for catalysts. The ability to tailor the properties of polymers by incorporating such functional benzaldehydes opens up a wide range of possibilities for material design.

Liquid Crystalline Systems

The molecular geometry of this compound, with its rigid phenyl ring and flexible tail, makes it an attractive building block for the synthesis of liquid crystals. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are widely used in display technologies.

Incorporation into Mesogenic Scaffolds through Schiff Base Formation

A common and effective method for synthesizing rod-like liquid crystals (calamitic mesogens) is through the formation of a Schiff base (imine) linkage. This is typically achieved by the condensation reaction between an aldehyde and an amine. Numerous studies have demonstrated the synthesis of liquid crystalline materials by reacting various substituted benzaldehydes with anilines. environmentaljournals.orgmdpi.comresearchgate.netajbasweb.comnih.govmdpi.comkoyauniversity.org

Following this established methodology, this compound can be reacted with a variety of aromatic amines to generate Schiff bases with mesogenic properties. The resulting molecule would possess a rigid core composed of the two aromatic rings linked by the imine group, and flexible tails at both ends, which is a classic design for a thermotropic liquid crystal. The presence of the methoxyethyl group is anticipated to influence the melting point and the temperature range of the liquid crystalline phases.

Table 2: Examples of Schiff Base Liquid Crystals from Benzaldehyde Derivatives

| Benzaldehyde Derivative | Amine Derivative | Resulting Mesophase | Reference |

|---|---|---|---|

| O-hydroxybenzaldehyde | p-Phenylenediamine | Nematic | environmentaljournals.org |

| 4-((2- or 3-) substituted phenyl imino methyl) phenyl-4”-alkoxy benzoates | - | Smectic A, Nematic | mdpi.com |

| 4-(benzyloxy)benzaldehyde | Alkyloxy anilines | Smectic A | mdpi.com |

| Cinnamaldehyde | 1,4-phenylenediamine and substituted benzaldehydes | Nematic | nih.gov |

Structure-Mesomorphic Property Relationships

The relationship between molecular structure and the resulting mesomorphic (liquid crystalline) properties is a fundamental concept in liquid crystal research. rsc.orgresearchgate.netin-cosmetics.com The type of liquid crystal phase (e.g., nematic, smectic) and the temperatures at which these phases occur are highly dependent on the molecular architecture. Key factors include the rigidity of the molecular core, the length and flexibility of the terminal chains, and the presence of lateral substituents.

Computational Chemistry and Mechanistic Elucidation Studies

Quantum Mechanical (QM) Investigations of Reaction Pathways

Quantum mechanical methods are instrumental in mapping the potential energy surfaces of chemical reactions. These investigations allow for the detailed study of reaction pathways, helping to elucidate the mechanisms by which aldehydes like 4-(2-Methoxyethyl)benzaldehyde participate in chemical transformations.

Density Functional Theory (DFT) for Mechanistic Insights into Aldehyde Reactions

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions involving aldehydes. acs.orgnih.govrsc.org By calculating the electronic structure of reactants, products, and intermediate states, DFT provides critical insights into the feasibility and nature of various reaction pathways. For aldehydes, DFT is used to study a wide range of transformations, including:

Nucleophilic Addition: The carbonyl group of the aldehyde is a key site for nucleophilic attack. DFT calculations can model the approach of a nucleophile, the formation of the tetrahedral intermediate, and the subsequent reaction steps. Studies on the reaction between benzaldehyde (B42025) and amines, for instance, have used DFT to map out the entire reaction mechanism, including the formation of imines. mdpi.com

Deformylation Reactions: In biological and biomimetic systems, metalloenzymes can catalyze the deformylation of aldehydes. DFT studies have been employed to distinguish between different proposed mechanisms, such as outer-sphere nucleophilic attack versus inner-sphere pathways involving metal-dioxygen complexes. acs.orgnih.govnih.gov These studies help clarify how the electronic properties of the aldehyde and the catalyst influence the reaction outcome.

Reductive Amination: The synthesis of amines via the direct reductive amination of aldehydes is another area where DFT provides mechanistic clarity. Calculations can elucidate the role of catalysts, such as boron trifluoride complexes, and identify the rate-determining steps, like the hydride transfer from a reducing agent to a protonated imine. rsc.org

For this compound, the presence of the methoxyethyl group introduces additional conformational flexibility and electronic influence. The ether oxygen in the side chain could potentially interact with catalysts or reagents, a factor that DFT calculations can effectively model to predict its impact on reactivity compared to simpler benzaldehydes.

Energetic Profiles and Transition State Analysis of Key Transformations

Key components of an energetic profile include:

Reactants and Products: The starting and ending points of the reaction on the energy diagram.

Transition States (TS): The highest energy points along the reaction coordinate, representing the unstable molecular configuration where bonds are breaking and forming simultaneously. solubilityofthings.comfiveable.me Locating and characterizing the geometry and energy of transition states is a primary goal of mechanistic studies.

Intermediates: Local energy minima along the reaction pathway, representing transient but detectable species.

For transformations involving benzaldehydes, DFT has been used to calculate detailed energy profiles. For example, in the oxygen-promoted synthesis of imines from benzyl (B1604629) alcohol (which proceeds via a benzaldehyde intermediate), DFT calculations have mapped out the free energy profiles for various radical reaction pathways, identifying the most favorable routes and their corresponding transition states. researchgate.netresearchgate.net The rate-determining step in a multi-step reaction is the one with the highest activation energy barrier. nih.gov By analyzing these profiles, chemists can understand what factors control the reaction rate and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for studying the electronic details of a reaction, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system. nih.gov

For this compound, the methoxyethyl side chain is flexible and can adopt numerous conformations. MD simulations can be used to:

Explore Conformational Space: Identify the most stable (lowest energy) conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). This involves analyzing the distribution of dihedral angles within the methoxyethyl group and its orientation relative to the benzene ring.

Analyze Intermolecular Interactions: Simulate the behavior of the molecule in a solvent, such as water, to study solvation effects. Radial distribution functions can be calculated to understand how solvent molecules arrange themselves around different parts of the aldehyde, particularly the polar carbonyl and ether groups. nih.gov

Study Self-Association: Investigate how molecules of this compound might interact with each other in the liquid phase or in crystals. This can reveal the presence and strength of non-covalent interactions, such as hydrogen bonds or van der Waals forces, which influence the bulk properties of the substance.

MD simulations are a powerful complement to QM calculations, providing insights into the dynamic behavior and environmental effects that are crucial for a complete understanding of a molecule's chemical properties. acs.org

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which serves as a vital tool for interpreting experimental spectra and confirming molecular structures. By comparing calculated spectra with experimental data, researchers can validate both the computational model and the structural assignment.

Theoretical Calculations of Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. spectroscopyasia.com

The accuracy of these predictions depends on several factors, including the level of theory, the basis set, and the inclusion of solvent effects. For substituted benzaldehydes, calculations can predict how different functional groups influence the chemical shifts of the aldehyde proton, the carbonyl carbon, and the aromatic protons. nih.govresearchgate.net

For this compound, theoretical calculations would predict specific chemical shifts for each unique proton and carbon atom. A comparison with experimental data for related compounds, such as benzaldehyde, is shown below.

| Proton | Observed Chemical Shift (ppm) for Benzaldehyde | Predicted Chemical Shift Range |

|---|---|---|

| Aldehyde (-CHO) | ~10.0 | 9.8 - 10.2 |

| Aromatic (ortho to -CHO) | ~7.87 | 7.7 - 8.0 |

| Aromatic (meta to -CHO) | ~7.51 | 7.4 - 7.6 |

| Aromatic (para to -CHO) | ~7.61 | 7.5 - 7.7 |

Observed values for benzaldehyde are typical and may vary slightly depending on the solvent. docbrown.info

The substituent chemical shift (SCS) increments for the methoxyethyl group would be used to refine these predictions for the target molecule. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule by probing its vibrational modes. mdpi.com DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental results. niscpr.res.inresearchgate.net

A detailed analysis of the vibrational modes of substituted benzaldehydes has been performed in numerous studies. niscpr.res.inmdpi.com The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.

For this compound, key vibrational modes of interest would include:

C=O Stretch: A strong, characteristic band in the IR spectrum, typically around 1700 cm⁻¹. niscpr.res.in

Aldehydic C-H Stretch: Usually observed as a pair of weaker bands between 2700 and 2900 cm⁻¹.

Aromatic C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretches (Ether): Expected in the fingerprint region, typically around 1100-1250 cm⁻¹.

The table below shows a comparison of experimental and calculated vibrational frequencies for key modes in nitrobenzaldehydes, illustrating the typical accuracy of such predictions.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (4-Nitrobenzaldehyde) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| FT-IR | 1708 | 1710 | C=O stretch |

| FT-Raman | 1712 | 1710 | C=O stretch |

| FT-IR | 2858 | 2785 | Aldehydic C-H stretch |

| FT-IR | 1602 | 1600 | Aromatic C=C stretch |

Data adapted from studies on substituted benzaldehydes. niscpr.res.in

By performing a Potential Energy Distribution (PED) analysis, each calculated vibrational mode can be assigned to specific atomic motions (stretching, bending, etc.), providing a complete and unambiguous interpretation of the experimental FT-IR and Raman spectra. mdpi.comnih.gov

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

The electronic absorption spectrum of benzaldehyde and its derivatives is characterized by distinct electronic transitions arising from the promotion of electrons from occupied to unoccupied molecular orbitals. Theoretical studies, primarily employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the nature of these transitions.

For the parent benzaldehyde molecule, the electronic spectrum is understood through several key transitions. The lowest energy band is assigned to an n→π* transition, which involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. acs.org This is followed by π→π* transitions at higher energies, which involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic ring and the carbonyl group. acs.org The most intense absorption is typically associated with these π→π* transitions. acs.org

Computational studies on various substituted benzaldehydes have shown that the position and intensity of these absorption bands are sensitive to the nature and position of the substituents on the aromatic ring. rajpub.com For this compound, the presence of the 4-(2-methoxyethyl) group, an electron-donating group, is expected to cause a bathochromic (red) shift in the π→π* transition compared to unsubstituted benzaldehyde. This is due to the destabilization of the highest occupied molecular orbital (HOMO) and stabilization of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO energy gap.

Theoretical calculations on similar substituted benzaldehydes, such as those with chloro or dimethoxy groups, have successfully predicted their UV-Vis absorption maxima. rajpub.commdpi.com These studies typically involve optimizing the molecular geometry using DFT methods (like B3LYP with basis sets such as 6-31G(d,p)) and then calculating the electronic excitation energies and oscillator strengths using TD-DFT. rajpub.commdpi.com

The photophysical properties, such as fluorescence and phosphorescence, are also influenced by the electronic structure. Following photoexcitation, the molecule can relax through various radiative and non-radiative pathways. The relative ordering of the lowest singlet (S₁) and triplet (T₁) excited states is crucial in determining the photophysical behavior. In benzaldehyde, an efficient intersystem crossing from the S₁ (nπ) state to a nearby triplet state, T₂ (ππ), is known to occur. acs.org The specific photophysical properties of this compound have not been extensively reported in experimental literature, but theoretical models suggest that the substituent would subtly influence the energies of the excited states and the rates of intersystem crossing and other photophysical processes.

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| Benzaldehyde | Not Specified | ~334 | n→π | Theoretical acs.org |

| Benzaldehyde | Not Specified | ~287 | π→π | Theoretical acs.org |

| Benzaldehyde | Not Specified | ~254 | π→π* | Theoretical acs.org |

| 2-Chloro-3,4-dimethoxybenzaldehyde | Acetone | ~320 | Not Specified | Experimental rajpub.com |

| 2-Chloro-3,4-dimethoxybenzaldehyde | Diethyl Ether | ~315 | Not Specified | Experimental rajpub.com |

| 2-Chloro-3,4-dimethoxybenzaldehyde | Carbon Tetrachloride | ~318 | Not Specified | Experimental rajpub.com |

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics and photonics. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit large second-order NLO responses. In the case of this compound, the 4-(2-methoxyethyl) group acts as an electron donor, the phenyl ring serves as the π-conjugated bridge, and the benzaldehyde group functions as an electron acceptor. This intramolecular charge transfer character is a key determinant of its NLO properties.

The primary measure of the molecular second-order NLO response is the first hyperpolarizability (β). Computational quantum chemistry provides a powerful tool for predicting the NLO properties of molecules. Density Functional Theory (DFT) calculations are commonly employed to compute the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). rajpub.commdpi.com

Theoretical studies on substituted benzaldehydes have demonstrated that the magnitude of the first hyperpolarizability is highly dependent on the electronic nature of the substituents. For instance, DFT calculations on o-, m-, and p-chlorobenzaldehydes have shown that the position of the chloro substituent significantly affects the calculated β value. mdpi.com It is generally observed that para-substitution with a strong donor and acceptor group leads to a larger hyperpolarizability due to a more effective charge transfer.

For this compound, the electron-donating nature of the 4-(2-methoxyethyl) group is expected to enhance the first hyperpolarizability compared to unsubstituted benzaldehyde. The computational approach to determine these properties typically involves geometry optimization followed by the calculation of the NLO properties using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set. mdpi.com

| Compound | Computational Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (βtot) (esu) | Reference |

|---|---|---|---|---|

| o-Chlorobenzaldehyde | DFT/B3LYP/6-31G(d,p) | 3.1243 | 155.86 × 10-30 | mdpi.com |

| m-Chlorobenzaldehyde | DFT/B3LYP/6-31G(d,p) | 1.8918 | 240.86 × 10-30 | mdpi.com |

| p-Chlorobenzaldehyde | DFT/B3LYP/6-31G(d,p) | 2.1276 | 820.22 × 10-30 | mdpi.com |

| Urea (Reference) | Not Specified | Not Specified | Often used as a threshold value for comparison | mdpi.com |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for 4-(2-Methoxyethyl)benzaldehyde Transformations

The development of efficient and selective catalytic systems is paramount for unlocking the full synthetic potential of this compound. Future research is likely to focus on several key areas of catalytic transformation.

One promising direction is the exploration of tandem catalytic reactions . For instance, systems that combine isomerization with subsequent reactions, such as aldol (B89426) condensation, could be adapted for this compound. Research on Pd/Al2O3 catalysts for the isomerization of allyl alcohol followed by an aldol condensation with 4-nitrobenzaldehyde (B150856) demonstrates the feasibility of such tandem processes. A similar strategy could be envisioned for reactions involving this compound, potentially leading to the synthesis of complex molecules in a single pot.

Another area of interest is the aldehyde-water shift (AWS) reaction , which converts aldehydes into carboxylic acids with the concomitant production of hydrogen gas. While this has been studied for benzaldehyde (B42025) using (Hexamethylbenzene)Ru catalysts, applying this to this compound could provide a green route to the corresponding carboxylic acid, 4-(2-Methoxyethyl)benzoic acid, with hydrogen as a valuable byproduct.

Furthermore, the development of heterogeneous catalysts for the transformations of this compound is a critical research avenue. Metal-organic frameworks (MOFs), such as MIL-100, have been investigated for the acetalization of benzaldehyde. Given the presence of the ether oxygen in this compound, MOF-based catalysts could offer unique selectivity and reactivity due to the potential for specific interactions within the porous framework.

The following table summarizes potential catalytic transformations for this compound based on analogous reactions with other substituted benzaldehydes.

| Catalytic Transformation | Potential Catalyst System | Product Class |

| Tandem Isomerization-Aldol Condensation | Pd/Al2O3 with a suitable reaction partner | Complex polyfunctional molecules |

| Aldehyde-Water Shift (AWS) | (Hexamethylbenzene)Ru complexes | Carboxylic acids |

| Acetalization | Metal-Organic Frameworks (e.g., MIL-100) | Acetals |

| Dehydrogenation-Aromatization | Organic amine catalysts | Aromatic derivatives |

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The unique molecular structure of this compound makes it an attractive building block for the construction of supramolecular assemblies and the functionalization of nanomaterials.

In supramolecular chemistry , the interplay of weak intermolecular interactions such as hydrogen bonding and π-π stacking involving the benzaldehyde moiety can direct the formation of ordered structures. The methoxyethyl group can introduce additional flexibility and potential for hydrogen bonding, influencing the packing and properties of the resulting supramolecular architectures. Studies on other multi-substituted benzaldehyde derivatives have shown how variations in substituents dictate the formation of diverse supramolecular networks. chem960.com It is conceivable that this compound could be used to create liquid crystals, gels, or other soft materials with tunable properties.

In the realm of nanomaterials , the aldehyde group of this compound serves as a versatile anchor for surface functionalization. Aldehyde-functionalized polymers have been used to enhance the dewatering of paper sheets, indicating the potential for this compound in modifying the surface properties of materials. google.com Nanoparticles functionalized with this compound could find applications in targeted drug delivery, sensing, and catalysis. The methoxyethyl chain could enhance the biocompatibility and solubility of such nanomaterials in physiological media.

The table below outlines potential applications of this compound in these advanced fields.

| Application Area | Potential Role of this compound | Resulting Material/System |

| Supramolecular Chemistry | Building block for self-assembly | Liquid crystals, organogels, molecular machines |

| Nanomaterial Functionalization | Surface modification of nanoparticles | Drug delivery vehicles, biosensors, nanocatalysts |

| Polymer Science | Monomer or functional additive | Specialty polymers with tailored properties |

Interdisciplinary Research with Computational and Experimental Synergy

The synergy between computational and experimental approaches is crucial for accelerating the discovery and development of new applications for this compound.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. For instance, DFT can be used to predict the preferred conformations of the molecule, the nature of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential (MEP). Such studies, which have been conducted for structurally related compounds like 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, can help in understanding the molecule's reactive sites and its potential for intermolecular interactions. researchgate.net

Molecular dynamics (MD) simulations can be employed to investigate the behavior of this compound in different environments, such as in solution or at the interface of a nanomaterial. This can provide a deeper understanding of its role in the formation of supramolecular assemblies and its interactions with biological systems.

Experimental validation of computational predictions is essential. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis can be used to characterize the molecule and its reaction products, and these experimental data can be compared with theoretically calculated spectra to confirm the accuracy of the computational models. nih.gov This iterative process of prediction and verification will be instrumental in designing novel catalysts and materials based on this compound.

The following table illustrates the synergistic interplay between computational and experimental methods in the study of this compound.

| Computational Method | Information Gained | Experimental Validation |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, vibrational frequencies | X-ray crystallography, UV-Vis, FT-IR, and NMR spectroscopy |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solvation effects | Spectroscopic studies in various solvents, analysis of self-assembled structures |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms, transition state energies | Kinetic studies, product analysis |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Alkylation (Route 1) | 4-OH-benzaldehyde, 2-methoxyethyl bromide, K₂CO₃, DMF, 80°C | 78 | 97 | Competing ether formation |

| Friedel-Crafts (Route 2) | AcCl, AlCl₃, benzene, 0°C | 52 | 89 | Regioselectivity issues |

Q. Table 2: Spectral Markers for Structural Confirmation

| Technique | Key Peaks/Signals | Functional Group Assignment |

|---|---|---|

| ¹H NMR | δ 9.9 (s, 1H) | Aldehyde proton |

| FT-IR | 1702 cm⁻¹ | C=O stretch |

| ESI-MS | m/z 179.1 [M+H]⁺ | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。